molecular formula C17H15F2NO B1325564 4'-Azetidinomethyl-2,4-difluorobenzophenone CAS No. 898757-03-4

4'-Azetidinomethyl-2,4-difluorobenzophenone

Cat. No.: B1325564
CAS No.: 898757-03-4
M. Wt: 287.3 g/mol
InChI Key: IFZKRMONXNTWHT-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-2,4-difluorobenzophenone is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring attached to a benzophenone core, which is further substituted with two fluorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-2,4-difluorobenzophenone typically involves the acylation of 2,4-difluorobenzophenone with azetidine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 4’-Azetidinomethyl-2,4-difluorobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4’-Azetidinomethyl-2,4-difluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4’-Azetidinomethyl-2,4-difluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2,4-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, leading to desired biological effects.

Comparison with Similar Compounds

    4,4’-Difluorobenzophenone: A precursor to polyetheretherketone (PEEK), used in high-performance polymers.

    2,4-Difluorobenzophenone: Similar structure but lacks the azetidine ring, used in organic synthesis.

Uniqueness: 4’-Azetidinomethyl-2,4-difluorobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This makes it more versatile in applications compared to its simpler counterparts.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZKRMONXNTWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642826
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-03-4
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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